molecular formula C17H13FN2OS B5497889 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B5497889
M. Wt: 312.4 g/mol
InChI Key: DQGPHEBTCFCUSF-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-1,3-thiazole: Known for its antimicrobial properties.

    3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure with potential biological activities.

    2,4-disubstituted thiazoles: Exhibit a wide range of biological activities

Uniqueness

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.

Properties

IUPAC Name

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-9-5-4-8-14(15)16(21)19-10-13-11-22-17(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPHEBTCFCUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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